molecular formula C18H14BrF3N2O3 B15032684 5-Benzoyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

5-Benzoyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B15032684
M. Wt: 443.2 g/mol
InChI Key: DNRBHMCGLHWPTR-UHFFFAOYSA-N
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Description

5-Benzoyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a bromophenyl group, a hydroxy group, and a trifluoromethyl group attached to a diazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Group:

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Diazinanone Ring: The diazinanone ring can be synthesized through a cyclization reaction involving appropriate precursors, such as amines and carbonyl compounds.

    Addition of the Hydroxy and Trifluoromethyl Groups: These groups can be introduced through nucleophilic substitution reactions, using reagents like trifluoromethyl iodide and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups like bromine or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions, alkoxides

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Benzoyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Benzoyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzoyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
  • 5-Benzoyl-6-(4-methylphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
  • 5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Uniqueness

5-Benzoyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents

Properties

Molecular Formula

C18H14BrF3N2O3

Molecular Weight

443.2 g/mol

IUPAC Name

5-benzoyl-6-(4-bromophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C18H14BrF3N2O3/c19-12-8-6-10(7-9-12)14-13(15(25)11-4-2-1-3-5-11)17(27,18(20,21)22)24-16(26)23-14/h1-9,13-14,27H,(H2,23,24,26)

InChI Key

DNRBHMCGLHWPTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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